

Lack of Publicly Available Cross-Validated Methods for 4-Phenoxyphenethylamine Quantification

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Compound of Interest		
Compound Name:	4-Phenoxyphenethylamine	
Cat. No.:	B055889	Get Quote

A comprehensive search of publicly available scientific literature did not yield specific cross-validated analytical methods for the quantification of **4-Phenoxyphenethylamine**. While numerous methods have been published for the analysis of a wide range of phenethylamine derivatives, including illicit substances and new psychoactive compounds, none were found to specifically address **4-Phenoxyphenethylamine**.

The provided information details analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for various phenethylamines.[1] [2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] These resources offer a strong foundation for developing and validating a method for **4-Phenoxyphenethylamine**.

In light of the absence of specific data, this guide will provide a comparative framework based on established methods for other phenethylamine derivatives. This will serve as a practical template for researchers, scientists, and drug development professionals to develop and cross-validate their own analytical methods for **4-Phenoxyphenethylamine**. The following sections outline the typical performance characteristics and experimental protocols for HPLC-UV, GC-MS, and LC-MS/MS methods that could be adapted for the quantification of **4-Phenoxyphenethylamine**.



Comparative Guide to Analytical Methods for Phenethylamine Quantification

This guide presents a comparison of three common analytical techniques for the quantification of phenethylamine derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The objective is to provide a framework for selecting an appropriate analytical technique and for performing cross-validation.

Data Presentation: Comparative Performance of Analytical Methods

The selection of an optimal analytical method depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The table below summarizes typical performance characteristics for each method when applied to the analysis of phenethylamine derivatives.

Parameter	HPLC-UV	GC-MS	LC-MS/MS
Linearity (R²)	> 0.995	> 0.998	> 0.999
Limit of Detection (LOD)	10 - 50 ng/mL	1 - 10 ng/mL	0.01 - 1 ng/mL
Limit of Quantitation (LOQ)	50 - 200 ng/mL	5 - 25 ng/mL	0.05 - 5 ng/mL
Intra-day Precision (%RSD)	< 5%	< 10%	< 15%
Inter-day Precision (%RSD)	< 10%	< 15%	< 20%
Accuracy/Recovery	90 - 110%	85 - 115%	80 - 120%
Selectivity	Moderate	High	Very High
Throughput	High	Moderate	Moderate to High
Cost	Low	Moderate	High



Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. The following sections provide representative protocols for each of the three techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. For compounds lacking a strong chromophore, derivatization may be necessary to enhance UV detection.

Experimental Protocol:

- Sample Preparation (Liquid-Liquid Extraction):
 - To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.
 - Alkalinize the sample with a suitable buffer (e.g., sodium borate buffer, pH 9.5).
 - Extract the analyte with 5 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.
 - Centrifuge at 3000 rpm for 10 minutes.
 - Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0).
 - Flow Rate: 1.0 mL/min.



- Injection Volume: 20 μL.
- Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

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Workflow for HPLC-UV analysis of phenethylamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent selectivity and is well-suited for volatile and semi-volatile compounds. Derivatization is often required to improve the chromatographic properties of polar analytes like phenethylamines.

Experimental Protocol:

- Sample Preparation (Solid-Phase Extraction):
 - To 1 mL of sample, add an internal standard.
 - Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with water and an organic solvent (e.g., methanol).
 - Elute the analyte with a basic organic solvent mixture (e.g., 5% ammonium hydroxide in ethyl acetate).

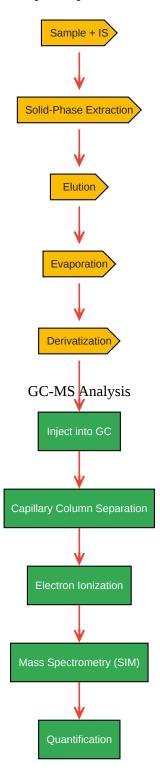


- Evaporate the eluate to dryness.
- Derivatization:
 - To the dried residue, add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a suitable solvent (e.g., acetonitrile).
 - Heat the mixture at 70°C for 30 minutes.
- GC-MS Conditions:
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 μm film thickness).
 - o Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 280°C).
 - o Injector: Splitless mode.
 - MS Detector: Electron ionization (EI) source, operated in selected ion monitoring (SIM) mode for quantification.

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Sample Preparation & Derivatization



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Workflow for GC-MS analysis of phenethylamines.



Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective technique, making it ideal for the analysis of low-concentration analytes in complex biological matrices.[1][4]

Experimental Protocol:

- Sample Preparation ("Dilute-and-Shoot"):
 - For simpler matrices like urine, a "dilute-and-shoot" approach can be used.[4]
 - To 100 μL of sample, add 900 μL of an internal standard solution in mobile phase A.
 - Vortex and centrifuge.
 - Inject the supernatant directly into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - LC System:
 - Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl).[4]
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from low to high percentage of mobile phase B.
 - Flow Rate: 0.3 0.5 mL/min.
 - MS/MS System:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).



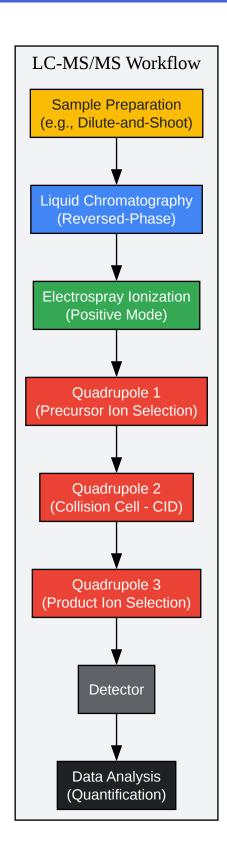




MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte and internal standard for confident identification and quantification.

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Logical relationship in an LC-MS/MS system.



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